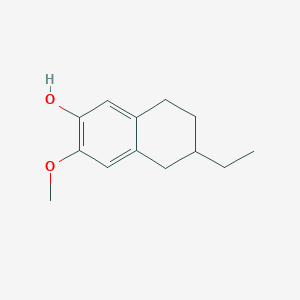

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

Description

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol, also referred to as (R)-6-2-ethyl-4-(2-ethylaminoethyl)benzylamino-4-methoxyphenyl-5,6,7,8-tetrahydronaphthalen-2-ol (RAD1901), is a selective estrogen receptor modulator (SERM) with demonstrated efficacy in treating estrogen receptor-positive (ER+) breast cancer brain metastases resistant to conventional therapies like tamoxifen . Its structure features a tetrahydronaphthalene core substituted with ethyl and methoxy groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Preclinical studies highlight its ability to reduce ER expression and activity in a dose-dependent manner (20–100 mg/kg) via oral or intravenous administration .

Propriétés

Formule moléculaire |

C13H18O2 |

|---|---|

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

6-ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C13H18O2/c1-3-9-4-5-10-7-12(14)13(15-2)8-11(10)6-9/h7-9,14H,3-6H2,1-2H3 |

Clé InChI |

HQGNTSFNHLSFNU-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC2=CC(=C(C=C2C1)OC)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, NaBH4, ethanol or THF as solvent.

Substitution: NaI, acetone, reflux conditions.

Major Products Formed

Oxidation: Formation of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-one.

Reduction: Formation of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol.

Substitution: Formation of 6-Ethyl-3-iodo-5,6,7,8-tetrahydronaphthalen-2-ol.

Applications De Recherche Scientifique

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparaison Avec Des Composés Similaires

Core Structural Features

The tetrahydronaphthalene scaffold is shared among several pharmacologically active compounds. Key variations in substituents influence binding affinity, metabolic stability, and therapeutic applications:

| Compound Name | Substituents | Key Functional Groups | CAS Number |

|---|---|---|---|

| 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol (RAD1901) | Ethyl (C6), methoxy (C3) | Ethyl, methoxy | N/A |

| 6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | Amino (C2-phenyl), methoxy (C4-phenyl) | Amino, methoxy | 722520-36-7 |

| Guaiacin [(6R,7S,8S)-isomer] | 4-Hydroxy-3-methoxyphenyl (C8), dimethyl (C6, C7), methoxy (C3) | Hydroxyphenyl, dimethyl, methoxy | 36531-08-5 |

| 5,5,8,8-Tetramethyl derivative | Tetramethyl (C5, C8), hydroxyl (C2) | Tetramethyl, hydroxyl | N/A |

| 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ol | Methoxy (C6) | Methoxy | 1447-87-6 |

Pharmacokinetic and Metabolic Profiles

| Parameter | RAD1901 | 6-(2-Amino-4-methoxyphenyl) Analog | Guaiacin | Tetramethyl Derivative |

|---|---|---|---|---|

| Lipophilicity (LogP) | Moderate-high | Moderate | High | Very high |

| Metabolic Stability | Moderate | High (due to amino group) | Low (hydroxyphenyl) | Very high |

| BBB Penetration | High | Low | Moderate | Low |

| Dosage Range (mg/kg) | 20–100 | Not reported | Not reported | Not reported |

Resistance Profile and Clinical Relevance

RAD1901 overcomes resistance mechanisms observed with first-generation SERMs:

- In ER+ MCF7 xenograft models, RAD1901 reduced tumor growth even under estrogen-rich conditions, whereas tamoxifen showed diminished efficacy .

- Structural analogs lacking the ethyl group (e.g., 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-ol) are less effective against resistant phenotypes due to reduced ER binding affinity and bioavailability .

Activité Biologique

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol, also known by its CAS number 573977-17-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Registry Number : 573977-17-0

- Structure : The compound features a tetrahydronaphthalene core with an ethyl and methoxy substituent.

Antioxidant Activity

Research indicates that compounds similar to 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydronaphthalene derivatives. For instance:

- Case Study : A study evaluated the cytotoxic effects of related naphthalene compounds on cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that these compounds induced apoptosis through the activation of caspase pathways. The IC50 values for several derivatives were found to be in the micromolar range, indicating promising anticancer activity .

Neuroprotective Effects

There is emerging evidence suggesting that 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol may possess neuroprotective effects:

- Mechanism : It is hypothesized that the compound can inhibit neuroinflammation and reduce neuronal cell death in models of neurodegenerative diseases. This effect may be attributed to its ability to modulate signaling pathways involved in inflammation and apoptosis .

Pharmacological Mechanisms

The biological activity of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation capacity, which contributes to its radical scavenging ability.

- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation has been observed.

- Neuroprotective Pathways : Modulation of NF-kB signaling pathways may play a role in its neuroprotective effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol, a comparison with other similar compounds is useful:

| Compound Name | Antioxidant Activity | Anticancer Activity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| 6-Ethyl-3-methoxy-naphthol | Moderate | ~10 µM | Yes |

| 5-Methoxy-tetrahydronaphthalene | High | ~5 µM | Potentially |

| 4-Methyl-naphthol | Low | ~20 µM | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.